REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:6])[CH2:3][CH2:4][OH:5]>[Ag]>[CH3:6][C:2](=[CH2:1])[CH2:3][CH2:4][OH:5].[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5]
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:6])[CH2:3][CH2:4][OH:5]>[Ag]>[CH3:6][C:2](=[CH2:1])[CH2:3][CH2:4][OH:5].[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5]
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |